4-(3,4-Dimethoxyphenethyl)-5-(1-(ethylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol
Description
The compound 4-(3,4-Dimethoxyphenethyl)-5-(1-(ethylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol is a triazole-based derivative characterized by:
- A 1,2,4-triazole core with a thiol (-SH) group at position 2.
- 1-(Ethylsulfonyl)piperidin-3-yl group at position 5, which may enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S2/c1-4-29(24,25)22-10-5-6-15(13-22)18-20-21-19(28)23(18)11-9-14-7-8-16(26-2)17(12-14)27-3/h7-8,12,15H,4-6,9-11,13H2,1-3H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULJFYRPEPSARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenethyl)-5-(1-(ethylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate triazole compound.
Introduction of the Dimethoxyphenethyl Group: This step involves the alkylation of the triazole-piperidine intermediate with a dimethoxyphenethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings and the triazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-5-(1-(ethylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The dimethoxyphenethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
Triazole derivatives exhibit diverse bioactivities depending on substituents. Key comparisons include:
Key Observations :
- Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., 4-chlorophenyl in ).
- Sulfonyl Groups: The ethylsulfonyl-piperidinyl moiety (shared with ) may improve metabolic stability and target binding compared to non-sulfonated analogs.
- Toxicity : Bulky substituents (e.g., piperidinyl sulfonyl) correlate with lower acute toxicity (Class III–IV) compared to smaller aromatic groups (e.g., 2-fluorophenyl in ) .
Biological Activity
The compound 4-(3,4-Dimethoxyphenethyl)-5-(1-(ethylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol is a novel triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a triazole-thiol moiety that is known for its pharmacological significance. The presence of the dimethoxyphenethyl and ethylsulfonyl-piperidin substituents enhances its biological activity by potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring and subsequent functionalization with thiol groups. Various methods have been reported for synthesizing related triazole derivatives, often utilizing starting materials such as thiosemicarbazides and aldehydes under basic conditions.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to 4-(3,4-Dimethoxyphenethyl)-5-(1-(ethylsulfonyl)-piperidin-3-YL)-4H-1,2,4-triazole-3-thiol exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity: Research indicates that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures have demonstrated moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity: Several studies have reported that triazole-thiol compounds exhibit potent antifungal effects against species like Candida albicans, which is critical in treating opportunistic infections .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored extensively. Compounds containing the triazole-thiol structure have shown promising results in inhibiting cancer cell proliferation:
- In vitro Studies: Certain derivatives were evaluated against various cancer cell lines, revealing IC50 values indicating effective cytotoxicity. For example, a related compound displayed significant activity against breast cancer cell lines with IC50 values in the micromolar range .
Other Biological Activities
Beyond antimicrobial and anticancer effects, triazole derivatives are noted for their:
- Antioxidant Properties: The thiol group contributes to the antioxidant capacity of these compounds, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects: Some studies suggest that these compounds may reduce inflammation through modulation of inflammatory pathways .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
- Study on Antimicrobial Efficacy: A study evaluated a series of 1,2,4-triazole derivatives against common bacterial strains. The results indicated that modifications in substituents significantly affected antimicrobial potency .
- Anticancer Evaluation: Another investigation focused on the cytotoxic effects of triazole-thiol compounds on human cancer cell lines. The findings demonstrated that specific structural modifications could enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
